Ácido 1-(3-Fluorofenil)-1H-imidazol-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

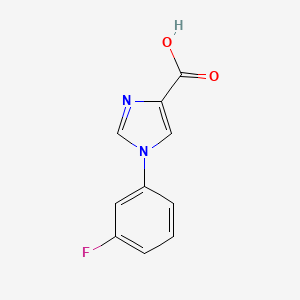

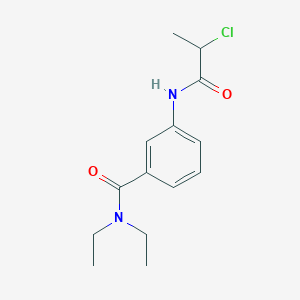

The compound is a derivative of imidazole, which is a five-membered planar ring, including two nitrogen atoms at the non-adjacent positions . It also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It likely contains an imidazole ring attached to a carboxylic acid group and a 3-fluorophenyl group .Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as 3-fluorophenylboronic acid, have been used in the synthesis of potent leukotriene b4 receptor agonists . Leukotriene B4 receptors play a crucial role in inflammatory responses, suggesting potential anti-inflammatory applications for this compound.

Mode of Action

Based on its structural similarity to other fluorophenyl compounds, it may interact with its targets through the formation of reversible chemical bonds

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

Based on its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity. Temperature and solvent conditions could also impact the compound’s stability and reactivity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid in lab experiments is its relatively low cost and availability. 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid is also stable and can be stored for long periods of time without degradation. However, one of the limitations of using 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more studies are needed to fully understand the potential side effects of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid and its long-term safety.

Direcciones Futuras

There are several future directions for research on 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid. One area of interest is in the development of new drugs based on the structure of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid. Researchers are also interested in further exploring the anti-cancer properties of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid and its potential use in combination with other drugs. Additionally, more studies are needed to understand the full range of biochemical and physiological effects of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid and its potential applications in other areas of medicine and biology.

Conclusion

1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a promising chemical compound that has shown potential applications in various areas of scientific research. Its anti-cancer properties, anti-inflammatory effects, and ability to improve glucose metabolism make it an interesting candidate for further study. While more research is needed to fully understand its mechanism of action and potential side effects, 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid represents a valuable tool for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.

Métodos De Síntesis

1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid can be synthesized through a multi-step process starting with the reaction of 3-fluoroaniline and 2-bromoacetophenone. The intermediate compound is then reacted with potassium hydroxide and carbon dioxide to form 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid. The yield of this process is typically around 50% and can be improved through optimization of reaction conditions.

Aplicaciones Científicas De Investigación

- Agentes Antiinflamatorios: Los derivados del ácido 1-(3-Fluorofenil)-1H-imidazol-4-carboxílico han mostrado potencial como agentes antiinflamatorios. Los investigadores investigan su capacidad para modular las vías inflamatorias, lo que podría conducir a nuevos candidatos a fármacos para enfermedades como la artritis y las enfermedades autoinmunitarias .

Química Medicinal y Desarrollo de Fármacos

En resumen, el ácido 1-(3-Fluorofenil)-1H-imidazol-4-carboxílico es prometedor en diversos dominios científicos, desde el desarrollo de fármacos hasta la ciencia de los materiales. Sus aplicaciones multifacéticas subrayan su importancia en el avance de la investigación y la innovación . Si desea más detalles sobre alguna aplicación específica, ¡no dude en preguntar!

Safety and Hazards

Propiedades

IUPAC Name |

1-(3-fluorophenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(4-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIGWVGSCDNYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458280.png)

![2-[(2-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2458284.png)

![3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B2458293.png)

![2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2458298.png)

![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)